polymyxin B nonapeptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

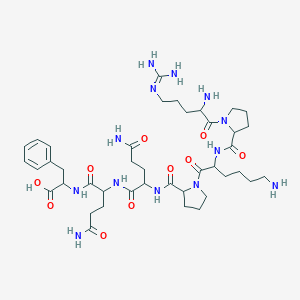

Polymyxin B nonapeptide (PMBN) is a derivative of polymyxin B, obtained by proteolytic removal of its terminal amino acyl residue . It is a cationic cyclic peptide that increases the permeability of the outer membrane of Gram-negative bacteria, making them susceptible to several antibiotics . Although PMBN itself does not exhibit antibacterial activity or cytotoxicity, it can significantly enhance the effectiveness of commonly used antibiotics against only Gram-negative bacteria and their persister cells .

Synthesis Analysis

Polymyxin B nonapeptide is obtained from Polymyxin B by proteolytic removal of its terminal amino acyl residue . The exact synthesis process is not detailed in the retrieved papers.Molecular Structure Analysis

The molecular structure of PMBN is characterized by an exocyclic FA-Thr2-Dab3 lipodipeptide motif instead of the native FA-Dab1-Thr2-Dab3 tripeptide motif found in polymyxin B . This modification removes one of the positively charged residues believed to contribute to nephrotoxicity .Chemical Reactions Analysis

PMBN can increase the potency of co-treated antibiotics . It has been demonstrated that using PMBN in combination with other antibiotics significantly reduces the frequency of resistant mutant formation .科学的研究の応用

Imaging Agent

Polymyxin B nonapeptide (PMBN) has been chemically modified for use as a nuclear molecular imaging agent to facilitate the optical imaging of Gram-negative bacterial infections. This application takes advantage of PMBN’s ability to target and bind to the membranes of these bacteria, allowing for precise localization and visualization during imaging procedures .

Sensitization of Gram-Negative Bacteria

PMBN plays a role in sensitizing Gram-negative bacteria, making them more susceptible to antibiotics. This is particularly important in the context of antibiotic resistance, as PMBN can potentially restore the efficacy of antibiotics against resistant bacterial strains .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of PMBN helps in understanding how its structure influences its biological activity. These studies are crucial for designing PMBN derivatives with enhanced properties or reduced toxicity .

Antibiotic Potentiation

PMBN can significantly enhance the effectiveness of commonly used antibiotics against only Gram-negative bacteria and their persister cells. This potentiation effect is valuable in treating infections that are difficult to eradicate due to bacterial persistence .

Permeabilization of Bacterial Membranes

Although PMBN variants like polymyxin B do not possess antibacterial activity, they bind to lipid A and permeabilize the bacterial outer membrane. This action disrupts the bacterial barrier, contributing to the compound’s role in antibiotic potentiation and sensitization .

Electroporation Competence Enhancement

Culturing clinical isolates in the presence of PMBN improves their transformation frequency via electroporation by up to 100-fold in a dose-dependent manner. This method is significant for genetic engineering applications where high transformation efficiency is required .

作用機序

Polymyxins are bactericidal drugs that bind to lipopolysaccharides (LPS) and phospholipids in the outer cell membrane of gram-negative bacteria . PMBN, a derivative of polymyxin B, can significantly enhance the effectiveness of commonly used antibiotics against only Gram-negative bacteria and their persister cells .

特性

IUPAC Name |

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHYGIPVYYRJHU-QWDNBKTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74N14O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide | |

CAS RN |

86408-36-8 |

Source

|

| Record name | Polymyxin B nonapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)